2-Aminobenzo[d]thiazol-6-ol hydrochloride
Overview
Description
2-Aminobenzo[d]thiazol-6-ol hydrochloride is a heterocyclic compound with the molecular formula C7H7ClN2OS and a molecular weight of 202.66 g/mol . This compound is known for its antimicrobial, antioxidant, and anticancer properties . It is a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazol-6-ol hydrochloride typically involves the reaction of 2-aminobenzothiazole with various reagents. One common method includes the use of 2-aminobenzothiazole as a starting material, which undergoes a series of reactions to form the desired compound . The reactions are often carried out in the context of green synthesis, using water as a nontoxic and widely available solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazol-6-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: The amino and hydroxyl groups on the benzothiazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bis electrophilic reagents, which facilitate the formation of diverse fused heterocyclic scaffolds . The reactions are often carried out under mild conditions, using water as a solvent to promote green chemistry principles.
Major Products Formed
The major products formed from the reactions of this compound include various fused heterocycles and biologically active derivatives .
Scientific Research Applications
2-Aminobenzo[d]thiazol-6-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]thiazol-6-ol hydrochloride involves its interaction with molecular targets and pathways in cells. The compound induces apoptosis or programmed cell death in cancer cells by inhibiting specific enzymes and signaling pathways. Its antimicrobial and antioxidant activities are attributed to its ability to interact with and disrupt microbial cell membranes and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzo[d]thiazol-4-ol: Another derivative of 2-aminobenzothiazole with similar properties.
2-Amino-6-nitrobenzothiazole: Known for its high anti-inflammatory activity.
Uniqueness
2-Aminobenzo[d]thiazol-6-ol hydrochloride is unique due to its combination of antimicrobial, antioxidant, and anticancer properties.
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGGLVKPGDBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613387 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-78-4 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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